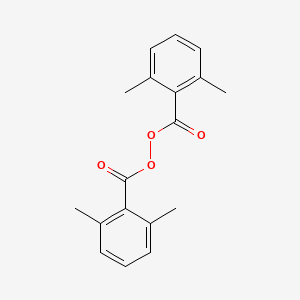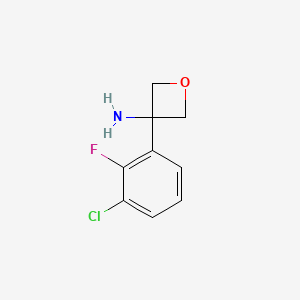
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is an organic compound that features a unique oxetane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the phenyl ring adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropylamine, under acidic conditions to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives and amine compounds, which can be further utilized in different applications .
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The presence of the oxetane ring and halogen atoms allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- [2-(2-Chloro-4-fluorophenyl)-1H-imidazol-4-yl]methanol
Uniqueness
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is unique due to its oxetane ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3H,4-5,12H2 |
InChI Key |
IKINDHSSQXYIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


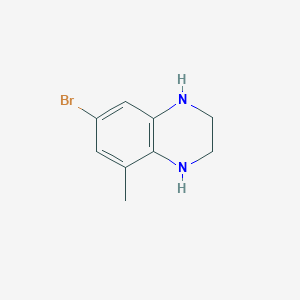


![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
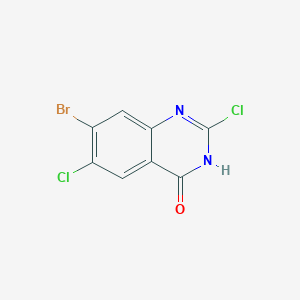
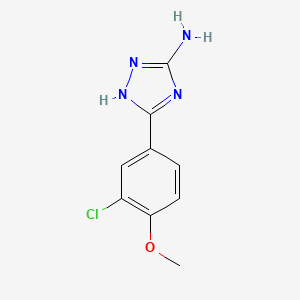


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
